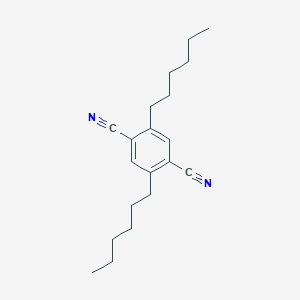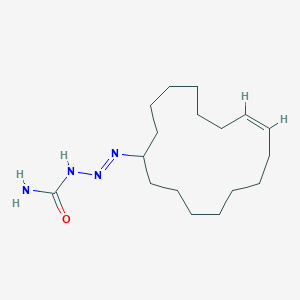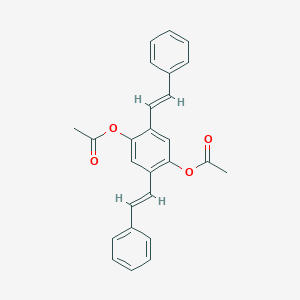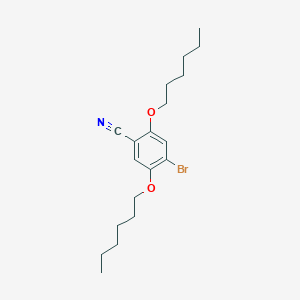![molecular formula C27H22O8S3 B296073 Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate](/img/structure/B296073.png)
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate, also known as TDT, is a sulfur-containing heterocyclic compound that has been extensively studied in the field of organic chemistry. TDT is a highly reactive molecule that has been used in various chemical reactions due to its unique structure and properties.
Mécanisme D'action
The mechanism of action of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate is not well understood. However, it is believed that this compound can act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. This compound can also undergo various chemical reactions due to its unique structure and properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it is believed that this compound is not toxic to humans and animals. This compound has been shown to have low toxicity in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has several advantages for lab experiments. This compound is a highly reactive molecule that can be used in various chemical reactions. This compound can also act as a bridging ligand in metal-organic frameworks, which can lead to the formation of porous materials. However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule that requires expertise in organic chemistry. The synthesis method of this compound is also a multistep process that can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate. One future direction is the synthesis of this compound derivatives with improved properties. This compound derivatives can be synthesized by modifying the structure of this compound. Another future direction is the study of the mechanism of action of this compound. Understanding the mechanism of action of this compound can lead to the development of new materials with improved properties. Finally, the application of this compound in various fields such as gas storage, separation, and catalysis can be explored further.
Méthodes De Synthèse
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate can be synthesized using a multistep synthesis method. The first step involves the synthesis of 9,10-diphenyl-1,4,8-trithia-spiro[4.5]deca-2,6-diene-3,7-dione, which is then treated with tetramethyl 2,3,6,7-tetrabromoisophthalate to yield this compound. The synthesis method of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate has been extensively studied in the field of organic chemistry due to its unique structure and properties. This compound has been used as a building block in the synthesis of various organic compounds. This compound has also been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand. MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis.
Propriétés
Formule moléculaire |
C27H22O8S3 |
|---|---|
Poids moléculaire |
570.7 g/mol |
Nom IUPAC |
tetramethyl 9,10-diphenyl-1,4,8-trithiaspiro[4.5]deca-2,6,9-triene-2,3,6,7-tetracarboxylate |
InChI |
InChI=1S/C27H22O8S3/c1-32-23(28)18-20(24(29)33-2)36-19(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)27(18)37-21(25(30)34-3)22(38-27)26(31)35-4/h5-14H,1-4H3 |
Clé InChI |
ODWKGJUIMXZGEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
SMILES canonique |
COC(=O)C1=C(SC(=C(C12SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)



![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)

![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)

